molecular formula C24H22N4O5S B11574183 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B11574183
M. Wt: 478.5 g/mol
InChI Key: PMNMWACODNNHRI-SFQUDFHCSA-N
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Description

(2E)-2-CYANO-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy and cyano groups. The final step involves the formation of the acrylamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple-bonded compounds: Such as acetylene and cyanogen, which have unique bonding properties.

Uniqueness

(2E)-2-CYANO-3-[2-(2,3-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE stands out due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C24H22N4O5S/c1-15-6-5-7-20(16(15)2)33-23-19(24(30)28-10-4-3-8-21(28)27-23)12-17(13-25)22(29)26-18-9-11-34(31,32)14-18/h3-8,10,12,18H,9,11,14H2,1-2H3,(H,26,29)/b17-12+

InChI Key

PMNMWACODNNHRI-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4)C

Origin of Product

United States

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